Demonstrating Ideal PROTAC Linker Carbon-Count: Propargyl-PEG11-methane (26C) vs. Propargyl-PEG4-methane (10C)
The carbon atom chain length of a PROTAC linker is a primary determinant of degradation efficacy, with an optimal range reported as 12 to over 20 carbon atoms . Propargyl-PEG11-methane, with its 11-unit ethylene glycol chain, a propargyl group, and a methyl terminus (C26H50O12), contains a total of 26 carbon atoms [1], positioning it firmly within this established ideal range. In stark contrast, a shorter, commercially available analog like Propargyl-PEG4-methane has a predicted formula of C12H22O5, containing only 10 carbon atoms, which is below the cited optimal threshold for ternary complex formation [REFS-1, REFS-3].
| Evidence Dimension | Linker Carbon Atom Count (Chain Length) |
|---|---|
| Target Compound Data | 26 carbon atoms |
| Comparator Or Baseline | Propargyl-PEG4-methane: 10 carbon atoms (inferred from C12H22O5 molecular formula) |
| Quantified Difference | Propargyl-PEG11-methane is 16 carbon atoms longer than Propargyl-PEG4-methane, shifting the linker from below the optimal 12-20+ carbon atom range into the center of it. |
| Conditions | Literature consensus on optimal PROTAC linker length based on reported structure-activity relationships . |
Why This Matters
This quantitative difference in chain length directly impacts the ability to form the productive ternary complex, making Propargyl-PEG11-methane a superior choice over shorter PEG analogs for targets with deeper binding pockets or requiring greater spatial separation.
- [1] InvivoChem. Propargyl-PEG11-methane Product Page. Chemical Information section. Confirms molecular formula C26H50O12. View Source
